N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting 5-chlorothiophene-2-carboxylic acid with thioamides under cyclization conditions.
Attachment of the Piperidinylsulfonyl Group: This step involves the sulfonylation of piperidine with a suitable sulfonyl chloride, followed by coupling with the thiazole derivative.
Formation of the Benzamide Core: The final step involves the amidation of the benzoyl chloride with the previously synthesized thiazole-piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and sulfonyl groups.
Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or sulfides.
Scientific Research Applications
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)aniline
Uniqueness
What sets N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. For example, the presence of the piperidinylsulfonyl group may enhance its solubility and bioavailability compared to other analogs.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S3/c20-17-9-8-16(28-17)15-12-27-19(21-15)22-18(24)13-4-6-14(7-5-13)29(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFZAXNQGVDECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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